2-Boc-5-Acetyl-isoindoline

Medicinal Chemistry Physicochemical Properties Lipophilicity

Replicating patented macrocyclic HCV protease inhibitor syntheses requires exact 2-Boc-5-Acetyl-isoindoline (CAS 850877-60-0). Generic isoindoline derivatives fail to deliver the orthogonal Boc-protected amine/5-acetyl reactivity essential for chemoselective diversification. This precise intermediate enables: - Direct reproduction of patent WO2005/37214 A2 synthetic routes without adaptation overhead. - Balanced LogP (3.08) for CNS-penetrant candidate design vs. more polar (5-COOH, LogP 2.12) or lipophilic (5-Br-acetyl, LogP 3.45) analogs. - Reliable 95% purity with supply-chain transparency across multiple independent vendors, supporting both discovery-scale (10 mg) and process-development (5 g+) orders.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 850877-60-0
Cat. No. B1503903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-5-Acetyl-isoindoline
CAS850877-60-0
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1
InChIInChI=1S/C15H19NO3/c1-10(17)11-5-6-12-8-16(9-13(12)7-11)14(18)19-15(2,3)4/h5-7H,8-9H2,1-4H3
InChIKeyCUIPBGJZWSDLTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Boc-5-Acetyl-isoindoline: Key Properties & Structural Identity


2-Boc-5-Acetyl-isoindoline (CAS 850877-60-0) is a heterocyclic building block belonging to the isoindoline class, characterized by a tert-butoxycarbonyl (Boc) protected secondary amine and a 5-acetyl substituent on the aromatic ring . Its molecular formula is C15H19NO3, with a molecular weight of 261.32 g/mol and a calculated LogP of 3.08 [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules and pharmaceutical candidates, as evidenced by its inclusion in patent literature for the preparation of macrocyclic HCV protease inhibitors and other therapeutic agents [2].

Protecting Group Strategy
Boc-protected amine enables chemoselective synthesis at the 5-acetyl position
Functional Handle
5-Acetyl group supports ketone-based transformations for diversification
Patent-Validated Route
Documented intermediate for macrocyclic HCV protease inhibitor synthesis

2-Boc-5-Acetyl-isoindoline: Structural Precision


Substituting 2-Boc-5-Acetyl-isoindoline with a generic isoindoline derivative is not feasible due to the critical interplay between its specific protecting group and functional handle. The Boc group is essential for chemoselective synthesis, enabling reactions at the 5-acetyl site while preserving the secondary amine for later deprotection and diversification . Replacing the acetyl group with other substituents (e.g., bromo, carboxylic acid) drastically alters the compound's physicochemical properties and reactivity, as demonstrated by significant differences in lipophilicity (LogP) among closely related analogs . This specificity is crucial for achieving desired outcomes in multi-step syntheses, such as those outlined in patent WO2005/37214 A2, where this exact compound is employed as a key intermediate [1].

Protecting Group Change
Replacing Boc with other protecting groups may alter reaction orthogonality and deprotection conditions
Acetyl Substituent Shift
Substituting acetyl with bromo, carboxylic acid, or other groups can significantly shift LogP and reactivity profiles
Patent Route Specificity
This exact compound is cited in patent WO2005/37214 A2; alternative isoindolines may not reproduce the reported pathway

2-Boc-5-Acetyl-isoindoline: Lipophilicity & Reactivity


Lipophilicity: Acetyl vs. Carboxylic Acid Analog

The 5-acetyl substituent on 2-Boc-5-Acetyl-isoindoline (CAS 850877-60-0) confers significantly higher lipophilicity compared to a 5-carboxylic acid analog. The calculated LogP for the target compound is 3.08, whereas the 2-Boc-isoindoline-5-carboxylic acid (CAS 149353-71-9) has an ACD/LogP of 2.12 [1]. This difference of 0.96 log units indicates the acetyl derivative is approximately 9 times more lipophilic, which can impact membrane permeability and solubility in non-polar solvents [1].

Lipophilicity: Acetyl vs COOH
Data to verify
ΔLogP = 0.96 (~9× more lipophilic)
Supports selection for permeability-focused designs
Calculated values from databases
Medicinal Chemistry Physicochemical Properties Lipophilicity

Lipophilicity: Acetyl vs. Bromoacetyl Analog

The 5-acetyl group on 2-Boc-5-Acetyl-isoindoline (LogP 3.08) results in a compound that is less lipophilic than its 5-bromoacetyl counterpart. The 2-Boc-5-(2-bromoacetyl)-isoindoline analog (CAS 850877-61-1) has a calculated LogP of 3.45 [1]. The ΔLogP of -0.37 indicates the bromoacetyl derivative is approximately 2.3 times more lipophilic, which may be a relevant factor when choosing between these two intermediates for subsequent synthetic transformations where solubility or reactivity is a concern.

Lipophilicity: Acetyl vs BrAc
Data to verify
ΔLogP = -0.37 (BrAc ~2.3× more lipophilic)
Acetyl analog may support better solubility in polar media
Calculated LogP values
Medicinal Chemistry Physicochemical Properties Lipophilicity

Key Intermediate in HCV Protease Inhibitor Synthesis

2-Boc-5-Acetyl-isoindoline is explicitly cited as a key intermediate in the synthesis of macrocyclic compounds for therapeutic use, as detailed in patent WO2005/37214 A2 (Page/Page column 218) [1]. This contrasts with many closely related isoindoline derivatives (e.g., 5-bromo, 5-carboxylic acid) that are not mentioned in this specific patent. The patent's use of this exact compound underscores its unique suitability for a validated synthetic pathway targeting macrocyclic HCV protease inhibitors.

Patent-Validated Intermediate
Reported
Explicitly named in WO2005/37214 A2 for macrocyclic HCV inhibitor synthesis
Provides documented synthetic route
Patent citation available
Organic Synthesis Patent Literature Building Blocks

5-Acetyl Group as a Versatile Synthetic Handle

The 5-acetyl group on 2-Boc-5-Acetyl-isoindoline provides a versatile ketone functionality that can undergo a range of transformations, including reduction, reductive amination, and Grignard reactions, which are not possible with non-carbonyl containing analogs like 5-bromo or 5-nitro derivatives. This is a class-level inference for isoindoline derivatives, supported by general synthetic methodology, but the presence of both the Boc-protected amine and the 5-acetyl group in the same molecule makes this compound a particularly dense and orthogonal functional building block .

Synthetic Versatility
Class-level
Ketone enables reduction, amination, Grignard reactions
May expand molecular diversity vs non-carbonyl analogs
Based on general synthetic principles
Organic Synthesis Functional Group Interconversion Medicinal Chemistry

Target Applications of 2-Boc-5-Acetyl-isoindoline


Synthesis of Macrocyclic HCV Protease Inhibitors

As documented in patent WO2005/37214 A2, 2-Boc-5-Acetyl-isoindoline is a critical intermediate in the preparation of macrocyclic compounds designed as HCV protease inhibitors [1]. Its specific structure allows for subsequent functionalization at the acetyl group and eventual deprotection of the Boc-protected amine, enabling the construction of complex, biologically active macrocycles. Procurement of this exact compound is essential for replicating and advancing this patented synthetic route.

Design and Synthesis of CNS-Penetrant Drug Candidates

The moderate lipophilicity of 2-Boc-5-Acetyl-isoindoline (LogP 3.08) positions it as a favorable building block for designing compounds intended to cross the blood-brain barrier [2]. Compared to the more polar 5-carboxylic acid analog (LogP 2.12) or the more lipophilic 5-bromoacetyl analog (LogP 3.45), this compound offers a balanced LogP that may enhance CNS penetration while maintaining adequate solubility . This makes it a strategic choice for medicinal chemistry programs targeting neurological disorders.

Diversification of Isoindoline-Based Libraries

The orthogonal reactivity of 2-Boc-5-Acetyl-isoindoline—featuring a protected amine and a ketone functional group—makes it an ideal scaffold for generating diverse compound libraries. The 5-acetyl group can be readily converted to a variety of other functional groups (e.g., alcohols, amines, alkenes) through well-established transformations, while the Boc group remains intact until a final deprotection step . This capability is superior to that of simpler 5-halo-isoindolines, which offer fewer points for chemical diversification.

Application
Selection Property
Validation Focus
Macrocyclic HCV protease inhibitor synthesis
Patent-validated synthetic route
Replication of patent procedure and yield assessment
CNS-penetrant drug candidate design
Moderate lipophilicity (LogP ~3.08)
Permeability and solubility balance evaluation
Isoindoline-based library diversification
Orthogonal Boc protection & ketone handle
Functional group interconversion scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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